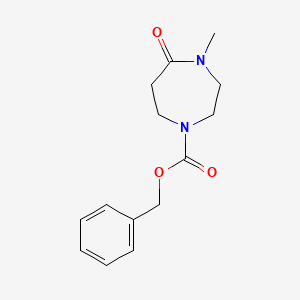

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-15-9-10-16(8-7-13(15)17)14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASXLAHWGMUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of 4-methyl-5-oxo-1,4-diazepane-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazepane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the preparation of more complex molecules. This capability is crucial for developing new materials and pharmaceuticals .

Biological Studies

The compound has been investigated for its potential biological activity. Research indicates that it may act as an enzyme inhibitor , modulating enzyme activity by binding to active sites or altering conformational states. This mechanism has been explored in studies focusing on its potential as a therapeutic agent against conditions like chronic dermatitis by inhibiting specific enzymes involved in inflammatory processes .

Pharmacological Potential

Given its structural characteristics, this compound is being studied for its pharmacological potential . It may serve as a candidate for drug design targeting various diseases, particularly due to its ability to enhance lipophilicity, which improves bioavailability and interaction with biological membranes .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Chronic Dermatitis Model

A study synthesized benzyl-substituted diazepanes and evaluated their efficacy in a mouse model for chronic dermatitis. The results indicated that these compounds exhibited significant inhibitory effects on chymase activity, suggesting therapeutic potential for treating inflammatory skin conditions .

Enzyme Mechanism Probes

The compound has also been explored as a biochemical probe to study enzyme mechanisms and protein interactions. This research provides insights into enzyme kinetics and inhibition pathways, contributing to our understanding of biochemical processes .

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The 5-oxo group in the target compound and 31696-09-0 enhances electrophilicity, facilitating nucleophilic reactions (e.g., amidation or reduction) .

- Chirality in 1001401-60-0 influences biological interactions, unlike the non-chiral target compound .

- Low toxicity of 117009-97-9 contrasts with the target compound’s higher risk profile, likely due to its reactive oxo group .

Pharmacological and Industrial Relevance

- Hypertension Research : 117009-97-9 is prioritized for cardiovascular applications due to its simpler structure and low toxicity .

- Chiral Drug Synthesis : 1001401-60-0’s stereochemistry is critical for enantioselective catalysis or receptor targeting .

- Dual-Ester Systems : 31696-09-0’s dicarboxylate structure supports polymer or peptide mimetic synthesis .

Biological Activity

Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate (CAS No. 1359072-90-4) is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Synthesis

The compound is characterized by a diazepane ring with a benzyl ester functional group. The synthesis typically involves the reaction of 4-methyl-5-oxo-1,4-diazepane-1-carboxylic acid with benzyl alcohol, facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors. The compound may function as an inhibitor or activator , modulating enzymatic pathways involved in various biological processes. The specificity of its action can vary based on the target enzyme or receptor involved.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar diazepane derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Diazepane Derivatives | Staphylococcus aureus | Moderate Activity |

| Escherichia coli | Significant Activity | |

| Pseudomonas aeruginosa | Moderate Activity |

Antiparasitic Potential

There is ongoing research into the antiparasitic effects of related compounds. For example, studies have highlighted potential leads for treating infections caused by Cryptosporidium parasites, which are responsible for severe gastrointestinal diseases. The exploration of this compound as a biochemical probe could lead to the identification of novel treatments .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various diazepane derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Pharmacological Profiling

In pharmacological studies, this compound was assessed for its safety profile and efficacy in vivo. Preliminary results demonstrated acceptable toxicity levels with promising therapeutic indices in animal models, paving the way for further clinical investigations .

Q & A

Basic Questions

Q. What are the key structural identifiers and spectroscopic characterization methods for Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate?

- Answer: The compound (CAS 18158-16-2) has the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . Key identifiers include its 1,4-diazepane core with a 5-oxo group and a benzyl carboxylate protecting group. Spectroscopic characterization typically employs ¹H/¹³C NMR to confirm the diazepane ring conformation and substituent positions, FT-IR for carbonyl (C=O) and ester (C-O) stretching frequencies, and mass spectrometry for molecular ion validation .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Answer: Synthesis often involves ring-closing reactions of linear precursors. For example, a palladium-catalyzed allylation or coupling step (e.g., using Pd₂(dba)₃ and chiral ligands like (S)-[(CF₃)₃]t-BuPHOX) can introduce substituents, followed by carbamate protection (Cbz group) to stabilize the diazepane nitrogen. Purification via silica gel chromatography is standard .

Q. How is the stereochemistry of the 4-methyl group resolved in this compound?

- Answer: Chiral resolution methods, such as chiral HPLC or diastereomeric salt formation , are used to isolate enantiomers. Evidence for stereochemical assignment can be obtained via X-ray crystallography (using programs like SHELXL ) or circular dichroism (CD) spectroscopy when chiral centers are present .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound inform its supramolecular assembly?

- Answer: Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). The 5-oxo group and ester carbonyl are likely donors/acceptors, influencing crystal packing. Software like ORTEP-3 visualizes these interactions, while SHELXL refines hydrogen-bond geometries .

Q. What challenges arise in refining high-resolution crystal structures of diazepane derivatives, and how are they addressed?

- Answer: Challenges include disorder in the diazepane ring and twinned crystals . Strategies involve:

- Using SHELXL’s TWIN commands for twinned data refinement.

- Applying restraints to bond lengths/angles in disordered regions.

- Validating results with Rigaku’s OLEX2 or Mercury’s electron density maps .

Q. How does the substitution pattern (e.g., 4-methyl vs. 5-oxo) impact the compound’s reactivity in medicinal chemistry applications?

- Answer: The 4-methyl group enhances steric hindrance, affecting nucleophilic attack at the diazepane nitrogen. The 5-oxo group can act as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., orexin receptors). Comparative studies using docking simulations (e.g., AutoDock Vina) and SAR analysis of analogs (e.g., tert-butyl derivatives) reveal these effects .

Q. What methodologies are used to analyze trace impurities in synthesized batches of this compound?

- Answer: HPLC-MS with a C18 column (gradient elution) identifies impurities like deprotected diazepane or ester hydrolysis products. NMR spiking experiments with reference standards (e.g., tert-butyl analogs) confirm structural assignments. Thresholds follow ICH Q3A guidelines .

Methodological Notes

- Crystallography: SHELX suite (SHELXD for solution, SHELXL for refinement) and ORTEP-3 for visualization are industry standards .

- Stereochemistry: Chiral ligands (e.g., PHOX derivatives) in asymmetric synthesis ensure enantiomeric control .

- Safety: The compound may exhibit acute toxicity (H302) and skin irritation (H315) ; handle under fume hoods with PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.